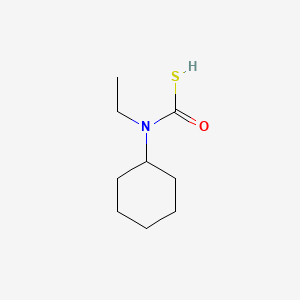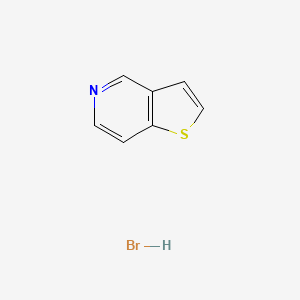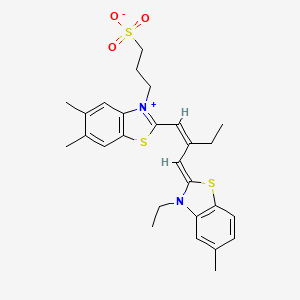
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate hydrazine derivatives with thioamides or related compounds. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interference with metabolic pathways: Affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Such as 2-aminothiazole, 2-mercaptothiazole.
Hydrazine derivatives: Such as phenylhydrazine, benzylhydrazine.
Uniqueness
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both hydrazine and thiazole functionalities. This combination may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
67644-69-3 |
|---|---|
Molekularformel |
C18H19N3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(4,5-diphenyl-3-propan-2-yl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C18H19N3S/c1-13(2)21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h3-13H,19H2,1-2H3 |
InChI-Schlüssel |
OCNVRZFMQIBRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)






![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)

